molecular formula C12H5Cl5 B1197480 2,3,3',4,4'-Pentachlorobiphenyl CAS No. 32598-14-4

2,3,3',4,4'-Pentachlorobiphenyl

Cat. No.: B1197480
CAS No.: 32598-14-4
M. Wt: 326.4 g/mol
InChI Key: WIDHRBRBACOVOY-UHFFFAOYSA-N
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Description

2,3,3’,4,4’-Pentachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they are now recognized as environmental pollutants due to their persistence and bioaccumulation in ecosystems .

Mechanism of Action

Target of Action

The primary targets of 2,3,3’,4,4’-Pentachlorobiphenyl (PCB118) are the protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) in thyroid cells .

Mode of Action

PCB118 interacts with its targets in a complex manner. It significantly increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a) proteins or mRNA, while decreasing NIS protein and mRNA levels . This suggests that PCB118 induces thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway .

Biochemical Pathways

PCB118 affects several biochemical pathways. It promotes autophagy formation in a dose- and time-dependent manner . It also induces thyroidal autophagy via the class III β‐tubulin (TUBB3)/death-associated protein kinase 2 (DAPK2)/myosin regulatory light chain (MRLC)/autophagy-related 9A (ATG9A) pathway in thyroid cells .

Pharmacokinetics

As a member of the polychlorinated biphenyls (pcbs), it is known to have high bio-persistence and lipophilicity, which allows it to bioaccumulate in organisms .

Result of Action

PCB118 has been shown to cause structural damage and dysfunction of the thyroid . It reduces cell viability in a concentration- and time-dependent manner . It also induces thyrocyte autophagy, leading to disruptions in thyroid structure and function .

Action Environment

PCB118 is an environmental organic pollutant widely used in industry. Due to its bio-persistence and lipophilicity, it can enter human or animal bodies through the food chain . The environmental presence of PCB118 can therefore influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2,3,3’,4,4’-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and cellular proliferation . The nature of these interactions often involves binding to specific promoter regions of genes, leading to the activation or repression of gene expression.

Cellular Effects

2,3,3’,4,4’-Pentachlorobiphenyl has profound effects on various cell types and cellular processes. It can induce autophagy in thyrocytes by promoting calcium influx via store-operated calcium entry channels . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interfere with thyroid hormone function and thyroid-related gene expression, leading to structural damage and dysfunction of the thyroid . Additionally, it can induce inflammation by promoting the generation of inflammatory mediators such as interleukin-6, tumor necrosis factor-alpha, and intercellular adhesion molecule-1 .

Molecular Mechanism

The molecular mechanism of 2,3,3’,4,4’-Pentachlorobiphenyl involves several pathways. It acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element promoter region of genes it activates . This compound can also inhibit or activate enzymes, such as the inhibition of sodium/iodide symporter protein expression in thyroid cells . Furthermore, it can alter gene expression by modulating the activity of transcription factors like Forkhead box protein O3a and protein kinase B .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,4,4’-Pentachlorobiphenyl change over time. Studies have shown that this compound can induce long-term effects on behavior and neurodevelopment when exposure occurs during developmental stages . The stability and degradation of 2,3,3’,4,4’-Pentachlorobiphenyl are also critical factors, as it can persist in the environment and within biological systems for extended periods . Long-term exposure can lead to chronic health effects, including endocrine disruption and neurotoxicity .

Dosage Effects in Animal Models

The effects of 2,3,3’,4,4’-Pentachlorobiphenyl vary with different dosages in animal models. Low doses can lead to subtle changes in gene expression and cellular function, while higher doses can cause significant toxic effects . For instance, prenatal exposure to this compound has been shown to alter DNA methylation status and disrupt the maturation process of progeny mouse oocytes in a dose-dependent manner . High doses can also lead to adverse effects such as thymic involution, liver hypertrophy, and steatosis .

Metabolic Pathways

2,3,3’,4,4’-Pentachlorobiphenyl is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, such as CYP2B6 and CYP1A1, which convert it to hydroxylated metabolites like 4-hydroxy-2,3,3’,4’,5-pentachlorobiphenyl . These metabolites can further interact with other metabolic enzymes and pathways, affecting metabolic flux and metabolite levels . The compound’s metabolism can also lead to the formation of reactive intermediates that contribute to its toxicity .

Transport and Distribution

The transport and distribution of 2,3,3’,4,4’-Pentachlorobiphenyl within cells and tissues are influenced by its high lipophilicity. This compound tends to accumulate in adipose tissue, liver, and serum . It is transported within the body via binding to serum proteins and can be redistributed from the liver to adipose tissue over time . The distribution is also influenced by the molecular weight of the compound, with higher molecular weight congeners showing slower redistribution .

Subcellular Localization

2,3,3’,4,4’-Pentachlorobiphenyl localizes to specific subcellular compartments, affecting its activity and function. It can be found in the cytosol, microsomes, and peroxisomes, where it interacts with various enzymes and proteins . The compound’s localization is influenced by its lipophilicity and the presence of targeting signals or post-translational modifications that direct it to specific organelles . These interactions can lead to changes in cellular processes such as apoptosis, tissue repair, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,3’,4,4’-Pentachlorobiphenyl, was historically conducted through batch processes in large reactors. The biphenyl substrate was chlorinated using chlorine gas, and the reaction was monitored to ensure the correct chlorination pattern. The product was then purified through distillation and other separation techniques .

Comparison with Similar Compounds

  • 2,3,4,4’,5-Pentachlorobiphenyl
  • 3,3’,4,4’,5-Pentachlorobiphenyl
  • 2,2’,3,3’,4-Pentachlorobiphenyl

Comparison: 2,3,3’,4,4’-Pentachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Compared to other pentachlorobiphenyls, it has distinct toxicological profiles and environmental behaviors. For instance, its binding affinity to the aryl hydrocarbon receptor and subsequent toxic effects can differ significantly from other congeners .

Properties

IUPAC Name

1,2,3-trichloro-4-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-8-3-1-6(5-10(8)15)7-2-4-9(14)12(17)11(7)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDHRBRBACOVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8038306
Record name 2,3,3',4,4'-Pentachlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32598-14-4
Record name PCB 105
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Record name 2,3,3',4,4'-Pentachlorobiphenyl
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Record name 2,3,3',4,4'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4'-Pentachlorobiphenyl
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Record name 2,3,3',4,4'-PENTACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone:

    ANone: The provided research articles primarily focus on the biological effects and environmental fate of PCB 105. Information regarding its material compatibility and stability under specific conditions would likely be found in material safety data sheets or specialized chemical databases.

    ANone: 2,3,3',4,4'-Pentachlorobiphenyl is not known to possess catalytic properties and has no known applications in catalysis. The provided research does not involve computational studies like QSAR modeling for this specific congener.

    ANone: Research indicates that the position and number of chlorine atoms on the biphenyl rings significantly influence PCB congeners' biological activity. [, , ] For example, non-ortho PCBs, lacking chlorine atoms in the ortho positions (2, 2’, 6, 6’), tend to be more potent AhR agonists than mono-ortho PCBs like this compound. [, ] The presence of chlorine atoms in specific positions can impact the molecule's planarity and its ability to fit into the AhR binding pocket, thus affecting its potency. []

    ANone: PCB 105, along with other PCBs, is subject to stringent regulations due to their persistence, bioaccumulation potential, and toxicity. The Stockholm Convention on Persistent Organic Pollutants aims to eliminate or restrict the production and use of PCBs globally. [Refer to relevant regulatory bodies like the EPA for specific guidelines on handling and disposal.]

    ANone: PCB 105 exhibits toxicological effects on various organ systems. In chicken embryos, it caused increased mortality and developmental abnormalities. [] In rats, exposure led to liver damage, altered liver enzyme activity, thyroid abnormalities, and neurotransmitter disruptions. [, , ] Furthermore, PCB 105 can persist in the environment and bioaccumulate in the food chain, posing risks to wildlife and humans. [, ]

    ANone: PCBs, including PCB 105, are persistent environmental pollutants that can bioaccumulate in the food chain, posing risks to wildlife and human health. [, , ] They can cause a range of adverse effects, including endocrine disruption, immune suppression, and developmental abnormalities. [] Alternatives to PCBs have been developed for various applications, such as dielectric fluids and flame retardants.

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